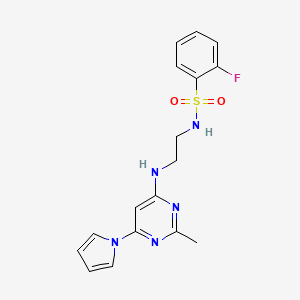

2-氟代-N-(2-((2-甲基-6-(1H-吡咯-1-基)嘧啶-4-基)氨基)乙基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .

Synthesis Analysis

The synthesis of pyrroles, which is a key component of the compound, has been extensively studied . The Paal-Knorr pyrrole condensation is one of the most common methods for synthesizing pyrroles . This method involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .Molecular Structure Analysis

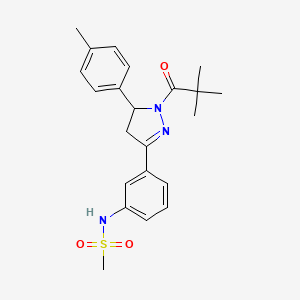

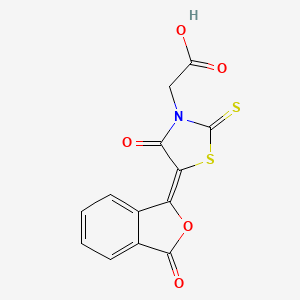

The molecular structure of this compound is complex, with a pyrrole ring attached to a pyrimidine ring, which is further attached to a benzenesulfonamide group . The pyrrole ring is a five-membered aromatic heterocycle, while the pyrimidine ring is a six-membered aromatic heterocycle .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive groups . For instance, the pyrrole ring is highly reactive towards electrophiles, which can lead to polymerization . The pyrimidine ring can also undergo various reactions, such as substitution and addition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure . For instance, the presence of a fluorine atom could influence its reactivity and stability .科学研究应用

化学合成和药用化学应用

除草剂磺酰脲的中间体:研究表明开发了除草剂磺酰脲的新嘧啶和三嗪中间体。通过一系列卤化、卤素交换和取代,衍生出各种磺酰脲,表明在农业中的应用,特别是在棉花和小麦等作物的杂草控制中。该研究强调了不同磺酰脲衍生物在通过砜代谢和与亲脂性二氟甲基苯磺酰胺部分结合,实现棉花和小麦中后出苗除草剂选择性的作用(Hamprecht, Mayer, Westphalen, & Walter, 1999).

锡基自由基介导的裂解:另一项研究提出了通过锡基自由基介导的裂解去除合成上有用的砜部分的方法,从而合成α-氟代酯。这种技术提供了一种温和的脱磺酰化方法,促进了 2-氟代烷酸酯的生成,这在有机合成和药物中很有价值(Wnuk, Rios, Khan, & Hsu, 1996).

生物学评估和抗肿瘤活性

- 抗肿瘤剂:已探索磺酰胺衍生物作为抗肿瘤剂的潜力。一项研究合成了含有 5-氟尿嘧啶和氮芥的磺酰胺衍生物,旨在获得低毒性的有效抗肿瘤剂。该研究强调了化合物的合成过程和抗菌活性的评估,表明在药物发现和开发中具有更广泛的应用范围(Huang, Lin, & Huang, 2001).

癌症治疗的放射增敏剂

- 放射治疗的放射增敏剂:已经研究了新型苯并嘧啶衍生物对人肺癌细胞的放射增敏作用。该研究确定了抑制细胞活力并增加细胞在细胞周期 G2/M 期停滞的比例的化合物,表明它们在增强癌症患者放疗治疗效果方面的潜力(Jung et al., 2019).

在药物发现和开发中的应用

- COX-2 抑制剂:对选择性环氧合酶-2 (COX-2) 抑制剂的研究导致合成了 4-(4-环烷基/芳基-恶唑-5-基)苯磺酰胺衍生物,突出了结构修饰在增强选择性和效力方面的重要性。一种强效、高度选择性和口服活性 COX-2 抑制剂,称为 JTE-522,已进入类风湿关节炎、骨关节炎和急性疼痛治疗的临床试验(Hashimoto, Imamura, Haruta, & Wakitani, 2002).

未来方向

属性

IUPAC Name |

2-fluoro-N-[2-[(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN5O2S/c1-13-21-16(12-17(22-13)23-10-4-5-11-23)19-8-9-20-26(24,25)15-7-3-2-6-14(15)18/h2-7,10-12,20H,8-9H2,1H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRRZUIFIIFAULD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2C=CC=C2)NCCNS(=O)(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1-cyanocyclopentyl)carbamoyl]methyl 4-(1H-pyrrol-1-yl)benzoate](/img/structure/B2671426.png)

![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2671429.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide](/img/structure/B2671434.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2671438.png)

![6-[2-(4-bromophenyl)-2-oxoethyl]-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2671440.png)

![2,6-dichloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B2671441.png)